N~1~,N~1~-Dibenzylhexane-1,6-diamine
Description
N¹,N¹-Dibenzylhexane-1,6-diamine is a diamine derivative featuring a hexane backbone with two benzyl groups attached to the terminal nitrogen atoms. This structure imparts unique physicochemical properties, such as enhanced hydrophobicity and steric bulk, compared to unsubstituted hexane-1,6-diamine. The benzyl substituents likely influence its applications in catalysis, polymer chemistry, or pharmaceutical intermediates, though specific studies on this compound require further exploration.
Properties
CAS No. |
5432-21-3 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N',N'-dibenzylhexane-1,6-diamine |
InChI |
InChI=1S/C20H28N2/c21-15-9-1-2-10-16-22(17-19-11-5-3-6-12-19)18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18,21H2 |
InChI Key |
KNXBLEKQEBTKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCCCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Hydrophobicity : Benzyl and cyclohexyl substituents (e.g., N¹,N¹-Dibenzyl and N,N'-Dicyclohexyl analogs) increase hydrophobicity compared to alkyl-substituted derivatives, impacting solubility in polar solvents .
- Steric Bulk : Bulky groups like benzyl or cyclohexyl may hinder coordination with metal ions, whereas smaller alkyl groups (methyl, ethyl) enhance chelation efficiency .
Applications :
- Antimicrobial Activity : Hexane-1,6-diamine derivatives, when complexed with trivalent metals (Cr, Fe, Co), exhibit antibacterial properties. For example, MIC values for such complexes range from 25–100 µg/mL against Gram-positive and Gram-negative bacteria . The benzyl groups in N¹,N¹-Dibenzylhexane-1,6-diamine could modulate bioavailability or membrane penetration.
- Polymer Chemistry : Tetramethyl derivatives (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine) are commercial catalysts, while dipropyl or diethyl variants serve as crosslinkers in epoxy resins .
Synthetic Flexibility :
- Dibenzylated diamines are synthesized via coupling reactions (e.g., Glaser reaction for diyne-containing analogs) , whereas alkyl-substituted derivatives often form via nucleophilic substitution or condensation .
Research Findings and Data
Antimicrobial Performance (Hexane-1,6-diamine Derivatives)
| Metal Complex (Derived From) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| Chromium-Hexane-1,6-diamine | 25 | 50 |
| Iron-Hexane-1,6-diamine | 50 | 100 |
| Cobalt-Hexane-1,6-diamine | 50 | 100 |
| Chloramphenicol (Standard) | 25 | 25 |
Data adapted from antibacterial studies in .
Note: The benzyl groups in N¹,N¹-Dibenzylhexane-1,6-diamine may alter metal-binding efficiency or microbial target specificity compared to unsubstituted analogs.
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